molecular formula C25H28O7 B5271534 2,5-bis[4-(2-hydroxyethoxy)-3-methoxybenzylidene]cyclopentanone

2,5-bis[4-(2-hydroxyethoxy)-3-methoxybenzylidene]cyclopentanone

Cat. No.: B5271534
M. Wt: 440.5 g/mol
InChI Key: PGWQQIFDEYGVQV-IWGRKNQJSA-N
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Description

2,5-bis[4-(2-hydroxyethoxy)-3-methoxybenzylidene]cyclopentanone is an organic compound characterized by its cyclopentanone core substituted with two benzylidene groups, which themselves bear hydroxyethoxy and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-bis[4-(2-hydroxyethoxy)-3-methoxybenzylidene]cyclopentanone often involves the condensation reaction of 2,5-cyclopentanedione with the corresponding benzaldehyde derivatives. The typical conditions for this reaction include the presence of a base such as sodium hydroxide or potassium carbonate, conducted in a solvent like ethanol or methanol under reflux conditions. Purification often involves recrystallization from suitable solvents to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound could involve large-scale batch reactors employing similar condensation reactions, with rigorous control of reaction parameters to ensure high yield and purity. The choice of solvent, temperature control, and efficient purification processes are critical for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,5-bis[4-(2-hydroxyethoxy)-3-methoxybenzylidene]cyclopentanone can undergo various chemical reactions, including:

  • Oxidation: : It can be oxidized under strong oxidative conditions to potentially yield quinone-type products.

  • Reduction: : Reduction reactions might transform it into the corresponding alcohols.

  • Substitution: : The benzylidene groups can participate in electrophilic substitution reactions due to the activating effects of the methoxy and hydroxyethoxy groups.

Common Reagents and Conditions

  • Oxidation: : Use of strong oxidants like potassium permanganate or chromium trioxide.

  • Reduction: : Catalytic hydrogenation or use of hydride reagents such as sodium borohydride.

  • Substitution: : Halogenation can be achieved using reagents like bromine or iodine under mild conditions.

Major Products

  • Oxidation: : Produces compounds with quinone-type structures.

  • Reduction: : Yields compounds where the double bonds in the benzylidene groups are reduced to single bonds.

  • Substitution: : Results in halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 2,5-bis[4-(2-hydroxyethoxy)-3-methoxybenzylidene]cyclopentanone serves as a building block in the synthesis of more complex molecules. Its unique structure allows it to be a versatile intermediate in organic synthesis.

Biology

In biological studies, this compound can be used as a probe to investigate biochemical pathways due to its reactive functional groups.

Medicine

The compound's potential bioactivity makes it a candidate for drug development, especially in designing molecules with anticancer or antimicrobial properties.

Industry

Industrially, it can be employed in the development of new materials, including polymers and resins, due to its reactive benzylidene groups that can participate in polymerization reactions.

Mechanism of Action

The mechanism by which 2,5-bis[4-(2-hydroxyethoxy)-3-methoxybenzylidene]cyclopentanone exerts its effects can vary depending on its application. In medicinal chemistry, it might interact with molecular targets like enzymes or receptors, modifying their activity by binding to active sites or altering protein conformation. The pathways involved could include signal transduction pathways where the compound modulates the activity of key proteins involved in cellular processes.

Comparison with Similar Compounds

2,5-bis[4-(2-hydroxyethoxy)-3-methoxybenzylidene]cyclopentanone can be compared with compounds such as:

  • 2,5-bis[4-(2-methoxyethoxy)-3-methoxybenzylidene]cyclopentanone: : Similar in structure but with methoxyethoxy substituents, potentially altering its reactivity and applications.

  • 2,5-bis[4-(2-hydroxyethoxy)-3-ethoxybenzylidene]cyclopentanone: : The presence of ethoxy groups instead of methoxy groups can lead to differences in solubility and reactivity.

  • 2,5-bis[4-(2-hydroxyethoxy)-3-methoxybenzylidene]furan:

Properties

IUPAC Name

(2E,5E)-2,5-bis[[4-(2-hydroxyethoxy)-3-methoxyphenyl]methylidene]cyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O7/c1-29-23-15-17(3-7-21(23)31-11-9-26)13-19-5-6-20(25(19)28)14-18-4-8-22(32-12-10-27)24(16-18)30-2/h3-4,7-8,13-16,26-27H,5-6,9-12H2,1-2H3/b19-13+,20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWQQIFDEYGVQV-IWGRKNQJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2CCC(=CC3=CC(=C(C=C3)OCCO)OC)C2=O)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)/C(=C/C3=CC(=C(C=C3)OCCO)OC)/CC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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